MOPS-d15: An In-depth Technical Guide for Researchers
MOPS-d15: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of MOPS-d15, a deuterated analog of 3-(N-morpholino)propanesulfonic acid (MOPS). It details its chemical properties and its primary application as an internal standard in quantitative analytical methodologies, particularly in mass spectrometry-based techniques crucial for drug development and various research fields.
Core Chemical Properties
MOPS-d15 is a stable isotope-labeled version of MOPS, where hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound with a higher molecular weight than its non-deuterated counterpart, while retaining nearly identical chemical and physical properties. This characteristic is fundamental to its application as an internal standard.[1][2]
| Property | Value | Reference |
| Full Chemical Name | 3-(N-Morpholino)propanesulfonic Acid-d15 | [3][4] |
| Synonyms | MOPS (deuterated), 4-Morpholinepropanesulfonic Acid-d15 | [4] |
| Molecular Formula | C₇H₀D₁₅NO₄S | |
| Molecular Weight | 224.35 g/mol | [3][4] |
| Physical Form | White Solid | [3] |
| Isotopic Purity | ≥98 atom % D | [3][4] |
Applications in Research and Drug Development
The primary and most significant application of MOPS-d15 is as an internal standard for quantitative analysis using nuclear magnetic resonance (NMR) or mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS).[1] In these techniques, a known amount of the deuterated standard is added to a sample at an early stage of preparation.[5] Because MOPS-d15 behaves almost identically to the non-labeled MOPS (the analyte) during extraction, chromatography, and ionization, the ratio of their signals can be used to accurately determine the concentration of the analyte, even if there are variations in sample handling or instrument response.[5][6] This method of stable isotope dilution is considered the gold standard for quantitative bioanalysis.[5]
Deuterated standards like MOPS-d15 are crucial in drug development for several reasons:
-
Pharmacokinetic Studies: Accurate quantification of drugs and their metabolites in biological matrices (e.g., plasma, urine) is essential to understand their absorption, distribution, metabolism, and excretion (ADME).
-
Bioequivalence Studies: These studies rely on precise measurements to compare the bioavailability of a generic drug to the brand-name drug.[7]
-
Therapeutic Drug Monitoring: For drugs with a narrow therapeutic index, precise concentration measurements are vital for optimizing dosage and minimizing toxicity.
While the non-deuterated form, MOPS, is widely used as a biological buffer in applications like cell culture and electrophoresis, there is no evidence to suggest that MOPS or MOPS-d15 are directly involved in cellular signaling pathways as signaling molecules themselves.[8][9][10][11] Its role is to maintain a stable pH environment for biological experiments.[8][9][10]
Experimental Protocols
The following is a generalized experimental protocol for the use of MOPS-d15 as an internal standard in the quantification of an analyte (in this case, unlabeled MOPS) in a biological sample using LC-MS.
Preparation of Stock and Working Solutions
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Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve a known amount of the non-deuterated analyte (MOPS) in a suitable solvent (e.g., methanol or water).
-
Internal Standard (MOPS-d15) Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of MOPS-d15 in the same manner as the analyte.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix (e.g., drug-free plasma). A fixed concentration of the MOPS-d15 internal standard working solution is added to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte in the same blank matrix to assess the accuracy and precision of the method.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove interfering substances. A common method is protein precipitation.
-
Spiking: Add a precise volume of the MOPS-d15 internal standard working solution to an aliquot of the biological sample, calibration standards, and QC samples.
-
Protein Precipitation: Add a precipitating agent (e.g., cold acetonitrile) to the samples.
-
Vortexing: Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
LC-MS Analysis
-
Chromatographic Separation: Inject the reconstituted samples into an LC system. The analyte and internal standard should ideally co-elute or have very similar retention times.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (MOPS) and the internal standard (MOPS-d15).
Data Analysis
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Peak Area Integration: Integrate the peak areas for the analyte and the internal standard in the chromatograms.
-
Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all samples, calibrators, and QCs.
-
Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.
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Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
Caption: Experimental workflow for quantitative analysis using MOPS-d15 as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. 3-(N-Morpholino)propane-sulfonic Acid-d15 (=MOPS) [cymitquimica.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MOPS Buffer [advancionsciences.com]
- 10. MOPS - Wikipedia [en.wikipedia.org]
- 11. 8 uses of MOPS buffer you didn't know - Blog - Hopax Fine Chemicals [hopaxfc.com]
